molecular formula C15H21BO3 B15298912 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15298912
M. Wt: 260.14 g/mol
InChI Key: NOLWWOLJQHZGIJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol: is an organic compound that features a boronic ester group attached to an indanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes, such as crystallization and chromatography, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Dihydro derivatives

    Substitution: New carbon-carbon bonded compounds

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic ester group, which can undergo nucleophilic attack, leading to the formation of boronate complexes . These complexes can further participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Comparison:

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(9-11)5-8-13(12)17/h6-7,9,13,17H,5,8H2,1-4H3

InChI Key

NOLWWOLJQHZGIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)O

Origin of Product

United States

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